N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that features an indole moiety, a hydroxyethyl group, and a trimethylbenzenesulfonamide group. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the indole derivative.
Sulfonamide Formation: The final step involves the reaction of the hydroxyethyl-indole derivative with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, while the sulfonamide group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Another indole derivative with different functional groups.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is unique due to its combination of a hydroxyethyl group and a trimethylbenzenesulfonamide group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-13-9-15(3)20(10-14(13)2)26(24,25)21-11-19(23)17-12-22(4)18-8-6-5-7-16(17)18/h5-10,12,19,21,23H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTLYETWAXYUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CN(C3=CC=CC=C32)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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